5-Chloro-1H-benzo[d]imidazole-1,2-diamine
Description
Structure
3D Structure
Properties
CAS No. |
60882-71-5 |
|---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chlorobenzimidazole-1,2-diamine |
InChI |
InChI=1S/C7H7ClN4/c8-4-1-2-6-5(3-4)11-7(9)12(6)10/h1-3H,10H2,(H2,9,11) |
InChI Key |
BWPDDCOWXFNALZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N2N)N |
Origin of Product |
United States |
Contextual Overview of Substituted Benzimidazole Chemistry in Advanced Organic Synthesis
Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical Research
Benzimidazole, a bicyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This status is attributed to its remarkable structural similarity to naturally occurring purine (B94841) nucleotides, which allows benzimidazole derivatives to interact readily with a variety of biological macromolecules. The stability of the benzimidazole ring is notable; it is resistant to cleavage by many strong acids and alkalis and is only reduced under extreme conditions. nih.gov
The versatility of this scaffold has led to its incorporation into a wide array of pharmacologically active agents, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. nih.gov A number of benzimidazole-containing drugs have been approved for clinical use, including bendamustine (B91647) (anticancer) and pantoprazole (B1678409) (antiulcer), with others in various stages of clinical trials. nih.gov This broad spectrum of biological activity makes the benzimidazole nucleus a focal point for the development of novel therapeutic molecules. nih.gov
Strategic Importance of Halogenation and Diamination in Heterocyclic Design
The functionalization of a core heterocyclic structure is a key strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. In the case of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine, the presence of both a chlorine atom and two amino groups is of significant strategic importance.
Halogenation: The introduction of a halogen, such as the chlorine atom at the 5-position of the benzimidazole ring, is a common tactic in drug design. Halogens can alter a molecule's lipophilicity, electronic character, and metabolic stability. Structure-activity relationship (SAR) studies have consistently shown that substitution on the benzene portion of the benzimidazole scaffold, particularly at the 5- and 6-positions, can profoundly influence biological outcomes. rsc.org For instance, the presence of a chloro group has been linked to enhanced antimicrobial and anticancer activities in various N,2,6-trisubstituted 1H-benzimidazole derivatives. rsc.org
Diamination: Amine functional groups are pivotal in establishing interactions with biological targets, often acting as hydrogen bond donors or acceptors. The foundational precursor for nearly all benzimidazole syntheses is an o-phenylenediamine (B120857) (1,2-diaminobenzene), underscoring the intrinsic importance of this vicinal diamine arrangement. nih.gov The 2-aminobenzimidazole (B67599) motif, in particular, is a well-established pharmacophore. mdpi.com The presence of a second amino group at the N-1 position, as seen in the subject compound, offers an additional site for hydrogen bonding and a reactive handle for further synthetic modifications to fine-tune the molecule's properties.
Historical Development of Benzimidazole Synthesis Methodologies
The synthesis of the benzimidazole ring system has a rich history dating back to the 19th century. The first preparation was reported by Hoebrecker in 1872, who achieved the synthesis through the reduction and subsequent dehydration of 2-nitro-4-methyl acetanilide. apacsci.com A few years later, Ladenburg developed a method involving the refluxing of 3,4-diamino toluene (B28343) with acetic acid. apacsci.com
The most widely recognized classical method is the Phillips-Ladenburg reaction, or Phillips condensation, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids, often in the presence of a mineral acid. researchgate.net An alternative approach involves the reaction of o-phenylenediamine with aldehydes, followed by an oxidation step. wikipedia.org
Over the decades, these foundational methods have been refined to improve yields, reduce reaction times, and enhance substrate scope. Modern synthetic chemistry has introduced numerous advancements, including the use of catalysts such as ZrCl₄, erbium triflate (Er(OTf)₃), and various nanocatalysts. nih.govmdpi.comnih.gov Furthermore, in alignment with the principles of green chemistry, techniques like microwave-assisted synthesis and solvent-free reaction conditions have been developed to provide more efficient and environmentally benign access to this important class of heterocyclic compounds. mdpi.comnih.gov While a specific published synthesis for this compound is not readily found in the literature, its preparation would likely follow these established principles, starting from a suitably substituted 1,2,3-triaminobenzene derivative or through the amination of a pre-formed 5-chlorobenzimidazole (B1584574) precursor.
Research Findings and Data
Detailed experimental research on this compound is limited in publicly accessible literature. However, based on its structure, its chemical properties can be predicted and are summarized below.
Chemical Properties of this compound
Key Methodologies in Benzimidazole Synthesis
Table of Mentioned Compounds
Synthetic Pathways and Methodological Advancements for 5 Chloro 1h Benzo D Imidazole 1,2 Diamine
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the target molecule, 5-Chloro-1H-benzo[d]imidazole-1,2-diamine, suggests a pathway that systematically deconstructs the molecule into simpler, commercially available starting materials. The primary disconnections focus on the formation of the benzimidazole (B57391) ring and the introduction of the 1-amino and 2-amino functionalities.
The initial disconnection targets the N1-amino group, a step that can be achieved in the forward synthesis by the amination of a 2-aminobenzimidazole (B67599) precursor. This leads to the key intermediate, 2-amino-5-chlorobenzimidazole .
Further retrosynthetic analysis of 2-amino-5-chlorobenzimidazole involves breaking the C2-N1 and C2-N3 bonds of the imidazole (B134444) ring. This disconnection points to a cyclization reaction between a 1,2-diaminobenzene derivative and a one-carbon synthon that also provides the 2-amino group. A common and effective reagent for this transformation is cyanogen (B1215507) bromide. This step identifies 4-chloro-1,2-phenylenediamine as the essential aromatic precursor.
Finally, 4-chloro-1,2-phenylenediamine can be retrosynthetically derived from simpler chlorinated nitroaromatics through well-established reduction methods. This comprehensive analysis provides a clear and strategic roadmap for the total synthesis of this compound.
Precursor Synthesis and Optimization
The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors. Research efforts have been directed towards optimizing the synthesis of halogenated benzenediamine derivatives and the subsequent preparation of the crucial diamine moieties.
Synthesis of Halogenated Benzenediamine Derivatives
The primary halogenated precursor for the synthesis of this compound is 4-chloro-1,2-phenylenediamine . The synthesis of this compound typically begins with the reduction of a corresponding nitroaniline. A common starting material is 4-chloro-2-nitroaniline, which can be effectively reduced to the diamine. Various reduction methods have been employed, including catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using reagents such as tin(II) chloride in hydrochloric acid or sodium dithionite. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity of the desired 4-chloro-1,2-phenylenediamine.
An alternative route to 4-chloro-1,2-phenylenediamine involves the nitration of 1,4-dichlorobenzene (B42874) to yield 2,5-dichloronitrobenzene. This is followed by amination with aqueous ammonium (B1175870) hydroxide, which selectively displaces one of the chlorine atoms to form 4-chloro-2-nitroaniline. The subsequent reduction of the nitro group yields the target diamine. researchgate.net
Preparation of Diamine Moieties
The synthesis of the 1,2-diamino functionality on the benzimidazole ring is a critical step. A convenient and effective method for this transformation is the direct amination of a 2-aminobenzimidazole precursor. tandfonline.com The reaction of 2-amino-5-chlorobenzimidazole with hydroxylamine-O-sulfonic acid provides a direct route to this compound. tandfonline.comntu.ac.uk This electrophilic amination targets the nitrogen atom of the benzimidazole ring, leading to the formation of the desired 1,2-diamino product. The reaction is typically carried out in a suitable solvent and under controlled temperature conditions to ensure efficient conversion and minimize side reactions.
Cyclization Strategies for Benzimidazole Ring Formation
The construction of the benzimidazole ring is a pivotal step in the synthesis of the target molecule. This is typically achieved through the cyclization of a substituted o-phenylenediamine (B120857). Condensation and oxidative cyclization are the two primary strategies employed for this transformation.
Condensation Reactions with Aryl Diamines
The most common method for the synthesis of 2-aminobenzimidazoles is the condensation of an o-phenylenediamine with a reagent that provides the C2 carbon and the 2-amino group. In the synthesis of 2-amino-5-chlorobenzimidazole , 4-chloro-1,2-phenylenediamine is reacted with cyanogen bromide (BrCN). This reaction proceeds via the formation of a guanidine (B92328) intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring. The reaction conditions, such as solvent and temperature, are crucial for achieving high yields.
The following table summarizes representative conditions for the synthesis of benzimidazoles from o-phenylenediamines and various aldehydes, which illustrates the general applicability of this condensation strategy. mdpi.comorientjchem.org
| o-Phenylenediamine Derivative | Aldehyde | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine | Benzaldehyde | Au/TiO2, CHCl3:MeOH, rt | 2-Phenylbenzimidazole | 98 |
| o-Phenylenediamine | 4-Methylbenzaldehyde | Au/TiO2, CHCl3:MeOH, rt | 2-(p-Tolyl)benzimidazole | 96 |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | p-TsOH, DMF, 80°C | 2-(4-Chlorophenyl)benzimidazole | High |
| 4-Chloro-o-phenylenediamine | Anthranilic acid | 4 M HCl, reflux | 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Not specified |
Oxidative Cyclization Approaches
Oxidative cyclization offers an alternative route to the benzimidazole core. These methods typically involve the reaction of an o-phenylenediamine with an aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized to the aromatic benzimidazole. A variety of oxidizing agents can be employed for this purpose.
Regioselective Functionalization Techniques for Chlorination and Diamination
The precise introduction of substituents at specific positions on the benzimidazole ring is crucial for tailoring the properties of the final compound. Regioselective functionalization techniques are therefore of paramount importance in the synthesis of this compound.
Halogenation at Specific Ring Positions
The introduction of a chlorine atom at the 5-position of the benzimidazole ring requires a regioselective halogenation strategy. The synthesis of halogenated 5- and 6-(acylamino)benzimidazoles has been explored as precursors for further functionalization. chem-soc.si For example, 5(6)-nitrobenzimidazole can be acetylated and subsequently hydrogenated to form 5(6)-(formylamino)benzimidazole. chem-soc.si This intermediate can then undergo regioselective electrophilic bromination to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole, demonstrating the feasibility of selective halogenation on the benzimidazole core. chem-soc.si While this example uses bromination, similar principles of electrophilic aromatic substitution can be applied for chlorination, guided by the directing effects of existing substituents on the benzene (B151609) ring portion of the benzimidazole.
Introduction of Amino Groups via Advanced Amination Reactions
The synthesis of the 1,2-diamine functionality on the benzimidazole ring can be approached through advanced amination reactions. While direct diamination of the benzimidazole core is challenging, the construction of the imidazole ring from a suitably functionalized diamine precursor is a common strategy. A palladium-catalyzed amination of 2-iodobenzimines with diaziridinone has been developed for the synthesis of benzimidazoles. researchgate.net This reaction likely proceeds through a palladacycle intermediate. researchgate.net
Furthermore, a multi-step synthesis route starting from 5-chloro-2-nitroacetanilide has been used to prepare N-substituted piperazin-1-yl benzene-1,2-diamine derivatives. nih.gov This process involves nucleophilic substitution, deacetylation, and reduction of a nitro group to an amine, highlighting a pathway to generate a 1,2-diamine functionality on a chloro-substituted benzene ring, which can then be cyclized to form the desired benzimidazole. nih.gov
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles.
Solvent-Free Methodologies
Solvent-free synthesis offers a significant green advantage by reducing solvent waste and often leading to shorter reaction times and simpler work-up procedures. The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions. For example, 1,2-disubstituted benzimidazoles have been synthesized from o-phenylenediamines and aldehydes under grinding and solvent-free conditions, catalyzed by p-toluenesulfonic acid. nih.gov Another approach utilizes microwave irradiation for the synthesis of 1,2-disubstituted benzimidazoles in the absence of a solvent, with Er(OTf)3 as a catalyst. nih.gov The synthesis of N-substituted-2-chlorobenzimidazoles has also been reported under solvent-free conditions by physically grinding 2-chlorobenzimidazole (B1347102) with an alkylating agent in the presence of potassium carbonate. derpharmachemica.com
Table 2: Examples of Solvent-Free Synthesis of Benzimidazole Derivatives
| Method | Catalyst/Promoter | Reactants | Reference |
|---|---|---|---|
| Grinding | p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | nih.gov |
| Microwave Irradiation | Er(OTf)3 | N-phenyl-o-phenylenediamine, Aldehydes | nih.gov |
| Grinding | K2CO3 | 2-Chlorobenzimidazole, Alkylating agent | derpharmachemica.com |
Catalyst-Free or Organocatalyzed Syntheses
Eliminating the need for metal catalysts, which can be toxic and expensive, is another key aspect of green chemistry. Catalyst-free methods for benzimidazole synthesis have been reported, particularly in aqueous media. researchgate.net The reaction of phenylenediamines with thiourea (B124793) dioxide in water has been shown to produce benzimidazoles in good yields without the need for a catalyst. researchgate.net
Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful tool in sustainable synthesis. While specific organocatalyzed syntheses for this compound are not detailed in the literature, the broader application of organocatalysts in the formation of related heterocyclic systems is well-established. For example, benzimidazole-derived organocatalysts have been tested in asymmetric amination reactions. researchgate.net The development of such catalysts for the direct and enantioselective synthesis of complex benzimidazoles represents a promising future direction.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the formation of heterocyclic compounds, including the benzimidazole nucleus. jocpr.compharmainfo.in This method utilizes microwave irradiation to produce rapid and uniform heating of the reaction mixture, a stark contrast to the often slow and inefficient heat transfer of conventional oil baths. asianpubs.org The primary advantages of this technology include dramatic reductions in reaction times (often from hours to minutes), increased product yields, and improved purity profiles. eurekaselect.commdpi.com
The application of microwave energy is particularly effective for the key cyclocondensation step in benzimidazole synthesis, typically involving the reaction of an o-phenylenediamine with a carboxylic acid or aldehyde. asianpubs.orgscispace.com Research has demonstrated that these reactions, when performed under microwave irradiation, can proceed with high efficiency, often under solvent-free conditions or with environmentally benign solvents, aligning with the principles of green chemistry. jocpr.commdpi.com
For instance, one highly efficient, solvent-free method for synthesizing 1,2-disubstituted benzimidazoles employs Erbium(III) triflate (Er(OTf)3) as a catalyst under microwave irradiation. mdpi.compreprints.org This approach showcases the synergistic effect of a Lewis acid catalyst and microwave heating, achieving nearly quantitative yields in a matter of minutes. mdpi.compreprints.org A comparison with conventional heating methods starkly illustrates the benefits of microwave assistance. mdpi.compreprints.org
| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |
|---|---|---|
| Reaction Time | 60 - 120 minutes | 5 - 15 minutes |
| Temperature | 60 - 100 °C | 60 °C |
| Yield | 61.4% - 89.7% | up to 99.9% |
| Conditions | In various solvents | Solvent-free, 1% Er(OTf)3 catalyst |
The data clearly indicates that microwave activation not only reduces reaction times from over an hour to just five minutes but also significantly enhances the product yield. mdpi.compreprints.org This rapid, efficient, and clean methodology represents a substantial advancement in the synthesis of benzimidazole derivatives like this compound. arkat-usa.org
Flow Chemistry Applications and Continuous Processes
Continuous flow chemistry provides a transformative alternative to traditional batch processing for the synthesis of heterocyclic compounds, offering superior process control, safety, and scalability. sci-hub.sespringerprofessional.de In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and residence time. This precise control often leads to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions. acs.org
A notable example is the synthesis of benzimidazoles using a sulfonated polystyrene resin, such as Amberlyst-15, as a solid acid catalyst in a packed-bed flow reactor. omicsonline.org This system facilitates the acid-catalyzed condensation of o-phenylenediamines and aldehydes efficiently and sustainably. The process demonstrates excellent catalyst recyclability and delivers high yields with very short residence times, making it suitable for industrial-scale manufacturing. omicsonline.org
| Parameter | Value/Observation |
|---|---|
| Catalyst | Amberlyst-15 (Sulfonated Polystyrene Resin) |
| Reactor Type | Packed-Bed Flow Reactor |
| Residence Time | < 10 minutes |
| Yield | 90 - 97% |
| Key Advantages | High scalability, excellent catalyst recyclability (>20 cycles), enhanced safety, reduced waste |
The implementation of continuous flow technology for reactions like catalytic hydrogenation, a common step in preparing diamine precursors, further underscores its value. acs.org Flow hydrogenation eliminates the risks associated with handling pyrophoric catalysts and high-pressure hydrogen gas in large batch reactors, offering an inherently safer process with a significantly higher space-time yield. acs.org These advancements in continuous processing are pivotal for the safe, efficient, and scalable production of complex molecules such as this compound.
Detailed Spectroscopic and Diffraction Data for this compound Not Available in Publicly Accessible Literature
A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for the compound This compound . While the existence of the compound is noted in chemical catalogs, the specific, in-depth spectroscopic and crystallographic information required to fully characterize its structure is not present in the accessible research domain.
Consequently, it is not possible to provide a detailed analysis based on the requested outline, which includes advanced techniques such as multi-dimensional and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. These sophisticated analytical methods are essential for the unambiguous elucidation of a molecule's three-dimensional structure, connectivity, and crystalline arrangement.
The available information for related benzimidazole compounds, such as 5-Chloro-1H-benzo[d]imidazole, cannot be extrapolated to this compound. The presence of the 1,2-diamine substituents fundamentally alters the chemical structure, electronic distribution, and potential for intermolecular interactions, which would result in significantly different spectroscopic and diffraction patterns.
Further research and publication in peer-reviewed scientific journals would be necessary to generate the experimental data required for a comprehensive structural analysis of this compound. Without such primary data, any discussion under the specified headings would be speculative and not based on established scientific findings.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5 Chloro 1h Benzo D Imidazole 1,2 Diamine
Single-Crystal X-ray Diffraction Analysis
Hydrogen Bonding Networks and Supramolecular Assembly
The molecular structure of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine, featuring multiple amine (-NH and -NH₂) groups and imidazole (B134444) nitrogen atoms, provides ample opportunities for the formation of extensive hydrogen bonding networks. These non-covalent interactions are paramount in dictating the crystal packing and the formation of larger, ordered supramolecular assemblies.
In the solid state, benzimidazole (B57391) derivatives are known to form robust hydrogen bonds that define their crystal architecture. rsc.orggoogle.com The primary interactions expected for this compound involve the amine protons acting as hydrogen bond donors and the sp²-hybridized nitrogen atom of the imidazole ring acting as an acceptor. This typically results in strong N—H···N intermolecular hydrogen bonds, which are a recurring motif in the crystal engineering of such compounds. semanticscholar.org
These primary hydrogen bonds can lead to the formation of various supramolecular synthons, such as chains or dimeric structures. Furthermore, weaker interactions, including C—H···N, C—H···Cl, and π–π stacking interactions between the aromatic rings, play a significant role in stabilizing the three-dimensional crystal lattice. rsc.orgnih.gov The interplay of these varied interactions governs the self-assembly process, leading to complex and well-defined supramolecular structures. google.comresearchgate.net The specific arrangement of molecules in the crystal lattice, influenced by these forces, can ultimately affect the material's physical properties.
Table 1: Potential Hydrogen Bonding Interactions in Solid-State this compound
| Donor (D) | Acceptor (A) | Interaction Type | Expected Role in Supramolecular Assembly |
|---|---|---|---|
| N-H (Amine) | N (Imidazole) | Strong, directional | Formation of primary chains or dimers |
| N-H (Amine) | Cl (Chloro) | Weaker | Cross-linking of primary motifs |
| C-H (Aromatic) | N (Imidazole) | Weak | Stabilization of 3D packing |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. For this compound (molecular formula: C₇H₇ClN₄), HRMS provides an exact mass measurement, which serves as a definitive confirmation of its elemental composition. The calculated monoisotopic mass of the neutral molecule is approximately 182.0359 g/mol . In practice, HRMS often detects the protonated molecule [M+H]⁺, which would have a theoretical m/z of 183.0437.
Beyond elemental composition, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer deep insights into the compound's structure. The fragmentation of benzimidazole derivatives is influenced by the stability of the heterocyclic ring system. mjcce.org.mkresearchgate.net Under electron impact or collision-induced dissociation, the molecular ion of this compound would be expected to undergo a series of characteristic fragmentation steps. Plausible pathways include the loss of small neutral molecules or radicals, providing structural confirmation.
Key expected fragmentation pathways would involve:
Loss of an amino radical (•NH₂): Cleavage of the C-N bond at the 2-position could lead to the loss of an amino group.
Elimination of hydrogen cyanide (HCN): A common fragmentation pathway for imidazole-containing rings.
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond from the benzene (B151609) ring.
Sequential ring cleavages: More complex fragmentation involving the breakdown of the fused bicyclic system.
Table 2: Predicted HRMS Data and Plausible Fragments for this compound
| Species | Formula | Theoretical m/z | Plausible Origin of Fragment |
|---|---|---|---|
| [M+H]⁺ | C₇H₈ClN₄⁺ | 183.0437 | Protonated molecular ion |
| [M-NH₂]⁺ | C₇H₅ClN₃⁺ | 166.0172 | Loss of amino radical from C2-amine |
| [M-HCN]⁺ | C₆H₆ClN₃⁺ | 155.0250 | Ring fragmentation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. These techniques are highly effective for confirming the structural integrity of this compound.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present. The high-frequency region (above 3000 cm⁻¹) will be dominated by N-H and C-H stretching vibrations. The two amino groups (-NH and -NH₂) should give rise to distinct N-H stretching bands, typically in the 3200-3500 cm⁻¹ range. orientjchem.orgnih.gov Aromatic C-H stretches are expected just above 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) will contain a wealth of structural information, including C=N and C=C stretching vibrations of the fused ring system, and N-H bending modes. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations, which often give strong signals in Raman spectra, are expected in the 1400-1620 cm⁻¹ region. researchgate.netnih.gov The C-Cl stretching vibration should also be observable, typically in the lower frequency range. The combination of FT-IR and Raman data allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key structural motifs. scilit.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Structural Information |
|---|---|---|---|
| N-H Stretch (Amine/Amide) | FT-IR | 3200 - 3500 | Confirms presence of -NH and -NH₂ groups |
| C-H Stretch (Aromatic) | FT-IR, Raman | 3000 - 3100 | Confirms aromatic ring structure |
| C=N / C=C Stretch (Ring) | FT-IR, Raman | 1400 - 1620 | Fingerprint of the benzimidazole core |
| N-H Bend | FT-IR | 1550 - 1650 | Confirms presence of amine groups |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Solvent Effects
Electronic spectroscopy, including UV-Visible absorption and fluorescence, probes the electronic structure of the molecule by examining transitions between different electronic energy levels. For an aromatic heterocyclic system like this compound, these spectra are typically characterized by transitions involving π and non-bonding (n) electrons.
UV-Vis Absorption: The UV-Vis spectrum of benzimidazole derivatives generally displays intense absorption bands in the ultraviolet region. researchgate.net These bands are typically assigned to π → π* transitions within the conjugated aromatic system. For some substituted benzimidazoles, lower energy bands corresponding to n → π* transitions may also be observed. researchgate.net Specifically for 5-chloro substituted derivatives, the lowest-energy transition can be of a charge-transfer character. rsc.org The presence of the amino groups (auxochromes) and the chloro group on the benzimidazole core is expected to modulate the energies of these transitions, likely causing a shift in the absorption maxima compared to the parent benzimidazole.
Fluorescence Spectroscopy: Many benzimidazole derivatives are known to be fluorescent, emitting light after being electronically excited. rsc.orgresearchgate.net The emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and the local environment.
Solvent Effects: The electronic spectra of benzimidazoles can be significantly influenced by the solvent environment (solvatochromism). researchgate.net In polar solvents, a red shift (bathochromic shift) of the absorption and emission maxima is often observed for transitions that involve an increase in dipole moment upon excitation, such as intramolecular charge transfer (ICT) transitions. rsc.orgbau.edu.lb This is due to the stabilization of the more polar excited state by the polar solvent molecules. rsc.org Studying the compound in a range of solvents with varying polarities can thus provide valuable information about the nature of its electronic transitions.
Table 4: Expected Electronic Spectroscopy Data for this compound
| Spectroscopy | Parameter | Expected Range/Observation | Inferred Property |
|---|---|---|---|
| UV-Vis Absorption | λmax | 220 - 350 nm | π → π* and n → π* transitions |
| UV-Vis Absorption | Molar Absorptivity (ε) | High for π → π* transitions | Allowed electronic transitions |
| Fluorescence | Emission λmax | > Absorption λmax | Radiative decay from the first excited state |
Theoretical and Computational Chemistry Studies on 5 Chloro 1h Benzo D Imidazole 1,2 Diamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. For 5-chlorobenzimidazole (B1584574), Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311++G(d,p) basis set, has been a common method for these investigations. researchgate.netniscpr.res.in
The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (the lowest energy state). For 5-chlorobenzimidazole, DFT calculations have been used to determine its fundamental geometric parameters and electronic structure. researchgate.netniscpr.res.in These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. The electronic structure, including the distribution of electrons and molecular orbital energies, is also elucidated through these methods.
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting a molecule's chemical reactivity and electronic properties. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 5-chlorobenzimidazole, the HOMO-LUMO energy gap has been calculated to understand its charge density distributions, which can be correlated with its biological activity. researchgate.netniscpr.res.in
Table 1: Frontier Molecular Orbital (FMO) Parameters for 5-Chlorobenzimidazole
| Parameter | Value |
|---|---|
| HOMO Energy | Data not specified in search results |
| LUMO Energy | Data not specified in search results |
| HOMO-LUMO Energy Gap (ΔE) | Value calculated but not specified in search results |
Data derived from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.netniscpr.res.in
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net
For 5-chlorobenzimidazole, MEP analysis has been used to identify these reactive sites and understand its intermolecular interaction patterns. This information is particularly useful in drug design for predicting how the molecule might bind to a biological target. researchgate.netniscpr.res.in The charge density distributions derived from these calculations are also correlated to the molecule's biological response. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. This analysis helps to identify the most stable conformers and understand the energy barriers between them. For flexible molecules, this is crucial for understanding their dynamic behavior and how they might fit into a receptor's binding site. While specific studies on the conformational analysis of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine were not found, this methodology is a standard part of computational analysis for flexible heterocyclic compounds.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. MD simulations provide detailed information on the dynamic behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. nih.govrsc.org
For benzimidazole (B57391) derivatives, MD simulations have been employed to investigate their binding stability with protein targets. rsc.org For instance, simulations can reveal how a ligand like a benzimidazole derivative interacts with the active site of an enzyme, showing the stability of hydrogen bonds and other non-covalent interactions over a period of nanoseconds. rsc.orgacs.org This provides a dynamic picture that complements the static view from molecular docking studies.
Reaction Mechanism Elucidation via Computational Pathways (e.g., transition state calculations)
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway for a chemical reaction. DFT calculations are often used to locate transition state structures and calculate activation energies, which are critical for understanding reaction kinetics. researchgate.net
Studies on the formation of benzimidazoles from the reaction of diamines and carboxylic acids or acid chlorides have utilized DFT to understand the reactivity of the precursors. researchgate.netscispace.com These studies have investigated the protonation steps and cyclization mechanisms, providing a detailed molecular-level understanding of how the benzimidazole ring is formed. researchgate.netrsc.org For example, computational studies have shown that the synthesis of benzimidazoles is favored at high temperatures and in the presence of an excess of a protonating agent. researchgate.netscispace.com
Solvent Effects and Solvation Models
The surrounding solvent environment can significantly influence the chemical and physical properties of a molecule. For this compound, both explicit and implicit solvation models can be employed in computational studies to understand these interactions. While specific research on this exact molecule is limited, studies on analogous benzimidazole derivatives provide insight into the methodologies used and the potential effects of solvents.
Implicit Solvation Models:
Implicit models, such as the Polarizable Continuum Model (PCM), are a common starting point for investigating solvent effects. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. This method is computationally efficient and can provide valuable information on how the polarity of the solvent affects the electronic structure and properties of the solute. For instance, in studies of related benzimidazole compounds, the PCM has been used to examine the energetic behavior in different solvent media. It is anticipated that for this compound, an increase in solvent polarity would lead to a greater stabilization of polar tautomers and charged species.
Explicit Solvation Models:
Explicit solvation models offer a more detailed picture by including individual solvent molecules in the computational simulation. This approach allows for the direct investigation of specific solute-solvent interactions, such as hydrogen bonding. Given the presence of the 1,2-diamine group in this compound, explicit solvent molecules, particularly protic solvents like water or methanol, would be expected to form strong hydrogen bonds with the amine functionalities. These interactions can influence the conformational preferences and reactivity of the molecule.
Research Findings from Analogous Systems:
Computational studies on various substituted benzimidazoles have demonstrated the importance of considering solvent effects. For example, research on other chlorinated benzimidazole derivatives has shown that the choice of solvent can impact spectroscopic properties. It is reasonable to infer that similar effects would be observed for this compound. The stability of different tautomeric forms of benzimidazoles is also known to be sensitive to the solvent environment.
The following table summarizes the dielectric constants of common solvents that could be used in computational studies of this compound to simulate a range of environments.
| Solvent | Dielectric Constant (ε) |
| n-Hexane | 1.88 |
| Toluene (B28343) | 2.38 |
| Dichloromethane | 8.93 |
| Ethanol | 24.55 |
| Acetonitrile | 37.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 |
| Water | 80.1 |
This interactive data table allows for the comparison of solvent polarities.
Reactivity Profiles and Mechanistic Investigations of 5 Chloro 1h Benzo D Imidazole 1,2 Diamine
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) offers a more synthetically viable pathway for functionalizing the 5-position. The displacement of the chloride ion is facilitated by the electron-withdrawing nature of the fused imidazole (B134444) ring system, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. This reaction typically requires strong nucleophiles and can be promoted by heat. For example, reaction with alkoxides or secondary amines can yield the corresponding 5-alkoxy or 5-amino derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Position
The carbon-chlorine bond at the 5-position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling. researchgate.net However, the presence of nitrogen-containing functional groups, such as the diamine in the target molecule, can sometimes lead to deactivation of the palladium catalyst through coordination. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. For 5-Chloro-1H-benzo[d]imidazole-1,2-diamine, this would allow the introduction of a wide variety of aryl or heteroaryl substituents at the 5-position. Studies on similar dichloro-heteroaromatics have shown that catalyst choice, such as Pd(PPh₃)₂Cl₂, and base are critical for achieving high yields. researchgate.netnih.gov
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new substituted alkene. organic-chemistry.org This provides a direct method for vinylation of the benzimidazole (B57391) core. The reaction typically involves a Pd(II) precursor which is reduced in situ to the active Pd(0) catalyst. libretexts.org The use of palladium-benzimidazole catalysts has itself been explored for Heck reactions, demonstrating the compatibility of this scaffold with the catalytic cycle. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to produce a 5-alkynylbenzimidazole. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is a powerful tool for introducing sp-hybridized carbon linkers into aromatic systems.
The table below summarizes typical conditions for these reactions as applied to related aryl chlorides.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Expected Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄ | 5-Aryl-1H-benzo[d]imidazole-1,2-diamine |
| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 5-Vinyl-1H-benzo[d]imidazole-1,2-diamine |
| Sonogashira | HC≡CR | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 5-Alkynyl-1H-benzo[d]imidazole-1,2-diamine |
Reactions Involving the Diamine Functionality
The 1,2-diamine group is a highly nucleophilic and versatile functional group that enables a variety of subsequent transformations.
Acylation and Alkylation Reactions
The primary amine at the 2-position and the secondary amine within the imidazole ring at the 1-position are both nucleophilic and can undergo acylation and alkylation. Reaction with acylating agents like acid chlorides or anhydrides would be expected to form amides. researchgate.net The regioselectivity can be influenced by reaction conditions; for instance, acylation of 2-aminobenzimidazoles can be directed to the exocyclic amine. nih.gov Similarly, alkylating agents such as alkyl halides can introduce substituents at the nitrogen atoms. researchgate.netresearchgate.net The N-1 position of the benzimidazole ring is readily alkylated after deprotonation with a suitable base. wikipedia.org
Condensation Reactions with Carbonyl Compounds
The vicinal (1,2-) arrangement of the diamine functionality is ideal for condensation reactions, particularly with 1,2-dicarbonyl compounds. This reaction is a classical method for forming fused heterocyclic rings. For instance, reaction of this compound with an α-diketone (e.g., benzil) or glyoxal (B1671930) would lead to the formation of a new pyrazine (B50134) ring fused to the imidazole moiety, creating a tetracyclic system. researchgate.net The general mechanism involves the sequential nucleophilic attack of each amine group on a carbonyl carbon, followed by the elimination of two molecules of water to form the aromatic pyrazine ring. uit.nowikipedia.org This provides a powerful route to complex, nitrogen-rich heterocyclic scaffolds. nih.govresearchgate.net
Redox Chemistry and Electrochemical Behavior
The electrochemical properties of benzimidazoles are of significant interest, and they can be tuned by the introduction of various substituents. The benzimidazole core can be both oxidized and reduced. The presence of the electron-withdrawing chloro group at the 5-position is expected to make the molecule more difficult to oxidize and easier to reduce compared to the unsubstituted parent compound.
The table below, adapted from studies on fluorinated analogues, illustrates the expected impact of halogenation on redox potentials. acs.org
| Compound | E₁/₂ (Oxidation) vs. Fc/Fc⁺ (V) |
| Non-fluorinated Benzimidazole Derivative | 0.654 |
| 5-Fluoro Benzimidazole Derivative | 0.669 |
| 4,6-Difluoro Benzimidazole Derivative | 0.684 |
| 4,5,6,7-Tetrafluoro Benzimidazole Derivative | 0.700 |
Kinetics and Thermodynamics of Key Reactions
The kinetics and thermodynamics of reactions involving this compound dictate the feasibility and rate of its transformations.
Thermodynamically, the formation of the products in cross-coupling reactions is generally favorable due to the formation of stable C-C bonds and the precipitation of inorganic salts. In condensation reactions, the formation of a new, stable aromatic ring (like a fused pyrazine) provides a strong thermodynamic driving force. These reactions are often run under conditions where water is removed, further driving the equilibrium towards the product side according to Le Châtelier's principle. wikipedia.org Computational studies using Density Functional Theory (DFT) on related benzimidazole systems have been used to confirm the stability of reaction intermediates and transition states, providing insight into reaction mechanisms and energetics. nih.gov
Investigation of Reaction Intermediates and Transition States of this compound Remains an Area for Future Research
Detailed mechanistic investigations into the reactivity of this compound, specifically focusing on the isolation, characterization, and computational analysis of its reaction intermediates and transition states, are not extensively documented in publicly available scientific literature. While the synthesis and biological evaluation of various benzimidazole derivatives are widely reported, in-depth studies elucidating the precise step-by-step molecular transformations involving this particular compound are scarce.
The synthesis of related benzimidazole structures often proceeds through the condensation of a substituted o-phenylenediamine (B120857) with various electrophiles. Mechanistic proposals for these reactions generally involve initial nucleophilic attack from one of the amino groups, followed by cyclization and subsequent aromatization to form the benzimidazole ring. These proposed pathways inherently involve various intermediates and transition states.
For instance, in the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes, a commonly proposed mechanism involves the formation of a Schiff base intermediate. This intermediate would then undergo an intramolecular nucleophilic attack by the second amino group, leading to a dihydrobenzimidazole intermediate, which subsequently aromatizes. The transition states in such a process would correspond to the energy maxima between these steps, such as the initial formation of the C-N bond and the subsequent ring-closing event.
However, for this compound, specific experimental data, such as spectroscopic identification (e.g., NMR, IR, or mass spectrometry) of transient intermediates or computational data from methods like Density Functional Theory (DFT) detailing the geometries and energies of transition states, are not readily found. Such studies would be crucial for a comprehensive understanding of its reactivity profile, including reaction kinetics and the influence of the chloro and diamine substituents on the reaction pathway.
The following table outlines hypothetical intermediates and transition states that could be involved in reactions of this compound, based on general mechanisms for benzimidazole formation. It is important to note that this is a generalized representation and lacks specific experimental or computational validation for the title compound.
Hypothetical Reaction Species in the Formation of a 2-Substituted-5-chloro-1H-benzo[d]imidazole
| Species Type | General Structure/Description | Potential Characterization Methods |
| Intermediate 1 | Schiff base formed from the reaction of one of the amino groups with an aldehyde or ketone. | Spectroscopic techniques (NMR, IR) under controlled reaction conditions. |
| Transition State 1 | The energy maximum corresponding to the intramolecular cyclization of the Schiff base intermediate. | Computational chemistry (e.g., DFT) to calculate energy barriers and geometries. |
| Intermediate 2 | A non-aromatic, cyclized dihydrobenzimidazole derivative. | Could potentially be isolated or detected spectroscopically at low temperatures. |
| Transition State 2 | The energy maximum for the elimination of a water molecule to achieve aromatization. | Computational modeling to determine the energetics of the dehydration step. |
Further dedicated research, employing both experimental techniques and computational chemistry, is necessary to fully elucidate the mechanistic intricacies of reactions involving this compound. Such studies would provide valuable insights into its chemical behavior and could aid in the rational design of novel synthetic methodologies and new functional molecules.
Derivatization and Advanced Functionalization Strategies for 5 Chloro 1h Benzo D Imidazole 1,2 Diamine
Synthesis of N-Substituted Benzimidazole (B57391) Derivatives
The synthesis of N-substituted benzimidazole derivatives from diamine precursors is a cornerstone of benzimidazole chemistry. A prevalent and effective method involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde in the presence of an oxidizing agent. nih.gov This reaction, often referred to as the Phillips-Ladenburg synthesis, proceeds via the formation of a Schiff base intermediate, which subsequently undergoes oxidative cyclization to yield the benzimidazole ring. semanticscholar.org
For instance, 4-piperazinyl-phenylenediamine derivatives can be condensed with various substituted benzaldehydes using sodium metabisulfite (Na₂S₂O₅) as a mild and efficient oxidizing agent in an ethanol solvent. nih.gov The Na₂S₂O₅ forms sodium bisulfite in the presence of water, which creates an adduct with the aldehyde, facilitating the reaction with the diamine to give the final bis-benzimidazole products in good yields. nih.gov This methodology is robust and tolerates a range of functional groups on the aldehyde, including both electron-donating and electron-withdrawing substituents. nih.gov
The reaction conditions for this type of condensation are typically mild, involving refluxing the reactants in ethanol for a specified period. The choice of solvent, oxidizing agent, and reaction temperature can be optimized to maximize the yield and purity of the desired N-substituted product.
Table 1: Representative Conditions for N-Substitution via Aldehyde Condensation
| Diamine Reactant | Aldehyde Reactant | Oxidizing Agent | Solvent | Conditions | Product Type |
| 5-Chloro-1H-benzo[d]imidazole-1,2-diamine derivative | Substituted Benzaldehyde | Sodium Metabisulfite (Na₂S₂O₅) | Ethanol/Water | Reflux, 24h | N-Substituted Benzimidazole |
This synthetic route provides a modular approach to a diverse library of N-substituted this compound derivatives, allowing for the fine-tuning of their electronic and steric properties for specific applications.
Creation of Complex Polycyclic Systems via Annulation Reactions
The inherent reactivity of the diamine and the benzimidazole core of this compound allows for its use as a building block in the synthesis of larger, more complex polycyclic systems through annulation reactions. Annulation involves the formation of a new ring fused onto the existing molecular framework.
One such strategy involves the reaction of a benzimidazole derivative, such as 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline, with reagents like mercaptoacetic acid. This reaction leads to the formation of thiazolidinone rings, creating a fused polycyclic system. The initial step is often the formation of a Schiff base by reacting the primary amine with an aromatic aldehyde, followed by cyclization with the mercaptoacetic acid to yield the thiazolidinone derivative.
Another powerful method for constructing fused polycyclic systems is through intramolecular cyclization of suitably functionalized benzimidazole precursors. For example, derivatives can be designed to undergo reactions that form additional heterocyclic rings, such as triazines. The synthesis of benzo ntu.edu.twvt.eduimidazo[1,2-d] ntu.edu.twrsc.orgmdpi.comtriazine derivatives showcases this approach, where a 2-(hydrazinylalkyl)-1H-benzo[d]imidazole intermediate undergoes cyclization to form the fused triazine ring system.
These annulation strategies are significant as they expand the structural diversity of compounds derivable from this compound, leading to novel scaffolds with unique three-dimensional architectures and potentially new chemical and biological properties.
Development of Hybrid Molecules through Linker Chemistry
Molecular hybridization is a rational drug design strategy that combines two or more distinct pharmacophoric units into a single molecule through a covalent linker. This approach aims to create new chemical entities with potentially enhanced activity, improved selectivity, or a novel mechanism of action by integrating the properties of the constituent fragments. The this compound scaffold can serve as a key pharmacophore in the design of such hybrid molecules.
The synthesis of these hybrids typically involves standard amide bond formation, etherification, or other coupling reactions to connect the benzimidazole unit to the linker, which is then or has been previously attached to the second pharmacophore. This modular approach allows for the systematic variation of both the bioactive components and the linker to optimize the desired properties.
Polymerization and Macromolecular Architectures Utilizing the Diamine Moiety
The presence of two primary amine groups makes this compound an excellent monomer for the synthesis of various polymers and macromolecular structures. The diamine moiety can participate in step-growth polymerization reactions to form high-performance polymers like polyamides and polyimides, or it can be functionalized to act as a ligand in the construction of metal-organic frameworks.
Polycondensation is a process of polymerization in which monomers react to form a polymer with the elimination of a small molecule, such as water or methanol. Aromatic diamines are key monomers in the synthesis of high-performance aromatic polyamides (aramids) and polyimides.
Polyamides: The reaction of this compound with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, leads to the formation of polyamides. nih.govcsic.es These reactions are typically carried out via low-temperature solution polycondensation in aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). researchgate.net The resulting polyamides incorporate the rigid and thermally stable benzimidazole unit into the polymer backbone, which can impart excellent thermal stability and mechanical properties to the material. csic.es
Polyimides: Polyimides are synthesized through the polycondensation of a diamine with a tetracarboxylic dianhydride. rsc.orgresearchgate.net The synthesis is often a two-step process where a soluble poly(amic acid) precursor is first formed at ambient temperature, which is then converted to the final polyimide by thermal or chemical cyclodehydration. vt.edu Alternatively, a one-step high-temperature solution polymerization can be employed for soluble polyimides. vt.edu The incorporation of the 5-chloro-1H-benzo[d]imidazole moiety can enhance the thermal resistance, chemical stability, and gas separation properties of the resulting polyimides. rsc.org
Table 2: Monomers for Polycondensation Reactions
| Polymer Type | Diamine Monomer | Co-monomer | Resulting Polymer |
| Polyamide | This compound | Terephthaloyl chloride | Aromatic Polyamide (Aramid) |
| Polyamide | This compound | Adipoyl chloride | Aliphatic-Aromatic Polyamide |
| Polyimide | This compound | Pyromellitic dianhydride (PMDA) | Aromatic Polyimide |
| Polyimide | This compound | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Fluorinated Aromatic Polyimide |
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous networks. The properties of MOFs are highly tunable by varying the metal and/or the organic ligand.
The this compound can be functionalized to serve as a versatile ligand for MOF synthesis. fau.de By introducing coordinating groups, such as carboxylates or pyridyls, onto the benzimidazole scaffold, it can be transformed into a multidentate ligand capable of bridging multiple metal centers. researchgate.netrsc.org For example, the amine groups can be used as synthetic handles to attach carboxylic acid functionalities, creating a benzimidazole dicarboxylate or tetracarboxylate ligand.
These tailored ligands can then be reacted with various metal salts under solvothermal conditions to assemble novel MOFs. researchgate.net The rigidity of the benzimidazole core can contribute to the formation of robust frameworks with permanent porosity, while the chloro-substituent and the nitrogen atoms of the imidazole (B134444) ring can influence the electronic properties of the framework and provide specific interaction sites for gas sorption or catalysis. nih.govresearchgate.net
Chiral Derivatization for Enantiopurity Analysis
For chiral molecules, determining the enantiomeric excess (ee) or absolute configuration is crucial. When this compound or its derivatives contain stereocenters, its enantiopurity can be determined by reacting it with a chiral derivatizing agent (CDA).
A widely used method for amines is derivatization with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride (MTPA-Cl). udel.edunih.gov This technique involves reacting the chiral diamine with an enantiomerically pure sample of the CDA, for example, (R)-MTPA-Cl. This reaction converts the pair of enantiomers of the diamine into a pair of diastereomeric amides.
Because diastereomers have different physical properties, they are distinguishable by spectroscopic techniques, most commonly Nuclear Magnetic Resonance (NMR). udel.edu The protons (or fluorine atoms in the case of MTPA) in the two diastereomers experience different chemical environments, leading to distinct signals in the ¹H NMR (or ¹⁹F NMR) spectrum. youtube.com By comparing the integration of these distinct signals, the ratio of the diastereomers can be accurately calculated, which directly corresponds to the enantiomeric ratio of the original diamine. youtube.comresearchgate.net This analysis is a powerful tool for quality control and for studying stereoselective reactions. libretexts.org
Advanced Applications in Non Biological Chemical Sciences
Catalysis and Ligand Design
The benzimidazole (B57391) framework is a cornerstone in the design of ligands for transition metal catalysis and in the development of organocatalysts. The presence of both a pyridine-type nitrogen atom within the imidazole (B134444) ring and an exocyclic diamine group offers multiple coordination sites and opportunities for hydrogen bonding, which are crucial for catalytic activity.
Transition Metal Complexes as Homogeneous Catalysts
Benzimidazole derivatives are adept at coordinating with metals through their pyridine-type nitrogen atoms, forming stable transition metal complexes. These complexes have demonstrated significant catalytic activity in a variety of organic transformations. dergi-fytronix.com For instance, ruthenium(II) complexes bearing benzimidazole derivative ligands have been effectively employed as catalysts in the transfer hydrogenation of ketones to secondary alcohols. dergi-fytronix.comfigshare.combohrium.com The catalytic performance is influenced by the electronic properties of the substituents on the benzimidazole ring.
While research specifically on 5-Chloro-1H-benzo[d]imidazole-1,2-diamine is limited, studies on analogous chloro-substituted benzimidazole ligands provide insight into their potential. Metal complexes of ligands such as 2-(5-chloro-benzimidazol-2-yl)-phenol and 5-chloro-2-(2-trifluoromethyl)-phenyl-benzimidazole have been synthesized with metals like zinc(II), copper(II), and silver(I). nih.gov The chloro-substituent can modulate the electronic properties of the ligand, thereby influencing the catalytic activity of the corresponding metal complex. Research on half-sandwich ruthenium(II) complexes with benzimidazole-containing ligands highlights their stability and catalytic potential, where the ligand structure is key to tuning the complex's properties. nih.govbiointerfaceresearch.com
Table 1: Examples of Transition Metal Complexes with Benzimidazole Derivatives and Their Catalytic Applications
| Metal | Benzimidazole Ligand Type | Catalytic Reaction | Reference |
|---|---|---|---|
| Ruthenium(II) | 2-Aryl-1H-benzimidazole | Transfer Hydrogenation of Ketones | dergi-fytronix.combohrium.com |
| Zinc(II) | 2-(5-chloro-benzimidazol-2-yl)-phenol | Potential for various catalytic applications | nih.gov |
| Silver(I) | 5-chloro-2-(2-trifluoromethyl)-phenyl-benzimidazole | Potential for various catalytic applications | nih.gov |
Organocatalysis Utilizing the Diamine Structure
The diamine structure, particularly the 2-aminobenzimidazole (B67599) moiety, is a powerful motif in organocatalysis. Chiral 2-aminobenzimidazole derivatives have been developed as highly effective bifunctional organocatalysts. nih.govmdpi.com These catalysts operate through a dual activation mechanism, utilizing the benzimidazole unit for hydrogen-bond donation to activate the nucleophile and the amino group as a Brønsted base to generate the active species. nih.govnih.gov
This catalytic strategy has been successfully applied to a range of asymmetric transformations, including:
Conjugate Additions: The addition of 1,3-dicarbonyl compounds to nitroolefins and maleimides, yielding Michael adducts with high enantioselectivity. nih.govacs.orgacs.org
Electrophilic Aminations: The α-amination of 1,3-dicarbonyl compounds and unprotected 3-substituted oxindoles, providing access to chiral amino compounds. nih.govsemanticscholar.org
α-Chlorination: The enantioselective α-chlorination of β-ketoesters and 1,3-diketone derivatives. mdpi.com
The 1,2-diamine structure of this compound provides the necessary functional groups to act as a bifunctional organocatalyst. The N-1 amine can act as a hydrogen-bond donor, while the exocyclic 2-amino group can function as the Brønsted base, activating substrates in a manner analogous to the well-studied chiral 2-aminobenzimidazoles. nih.govresearchgate.net The chloro-substituent at the 5-position would likely influence the acidity and basicity of the respective nitrogen atoms, offering a handle for fine-tuning catalytic activity and selectivity.
Table 2: Asymmetric Reactions Catalyzed by Chiral 2-Aminobenzimidazole Derivatives
| Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|
| Electrophilic Amination | 3-Substituted Oxindoles | Good yields and enantioselectivities; bifunctional activation. | nih.gov |
| α-Chlorination | β-Ketoesters, 1,3-Diketones | Enantioselective; stereodivergent behavior. | mdpi.com |
| Conjugate Addition | 1,3-Dicarbonyls, Nitroolefins | High yield and enantioselectivity; recoverable catalyst. | nih.govacs.org |
| Conjugate Addition | 1,3-Dicarbonyls, Maleimides | Excellent yields and enantioselectivities; scalable. | acs.org |
Heterogeneous Catalysis and Surface Immobilization
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, benzimidazole-based catalysts can be immobilized on solid supports. nih.gov This approach bridges homogeneous and heterogeneous catalysis, combining the high activity and selectivity of molecular catalysts with the practical advantages of a solid phase. nih.govresearchgate.net
Common strategies for immobilization include:
Anchoring to Polymers: Solid-phase synthesis techniques have been developed for benzimidazoles on polystyrene resins, allowing for the construction of compound libraries without leaving auxiliary functional groups in the final product after cleavage. nih.gov
Immobilization on Nanoparticles: Magnetic nanoparticles (e.g., Fe₃O₄) serve as excellent supports for catalysts due to their high surface area and easy separation using an external magnet. nih.gov Catalytic species like copper oxide have been immobilized on functionalized magnetic nanoparticles for use in benzimidazole synthesis. researchgate.net
Grafting onto Inorganic Oxides: Silica and other metal oxides can be functionalized with organic linkers to covalently attach benzimidazole-based ligands or their metal complexes.
The diamine functionality of this compound provides a convenient anchor point for covalent immobilization onto various solid supports, such as silica gel, polymers, or nanoparticles, creating robust and recyclable heterogeneous catalysts.
Advanced Materials Science
The rigid, planar, and electron-deficient nature of the benzimidazole core makes it an attractive component for advanced organic materials. Its derivatives are widely investigated for applications in electronics and sensing, where properties can be tuned through chemical modification.
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors)
Benzimidazole derivatives are prominent in the field of organic electronics, particularly as electron-transporting materials (ETMs) in OLEDs. nih.govnrel.govmdpi.com The electron-deficient imidazole ring facilitates the injection and transport of electrons. Compounds like 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) are benchmark ETMs. mdpi.com
The incorporation of a benzimidazole moiety into a molecule can confer several advantageous properties:
Electron Transport: The inherent electron-deficient character of the benzimidazole ring is beneficial for electron mobility. nih.govnrel.gov
Bipolar Host Materials: When combined with electron-donating units (like carbazole), benzimidazoles can form bipolar host materials capable of transporting both holes and electrons, leading to more balanced charge injection in the emissive layer of OLEDs. rsc.org
Blue Emitters: Hybrid molecules incorporating pyrene and benzimidazole moieties have been developed as novel emitters for blue OLEDs, where the benzimidazole unit helps facilitate electron transport. nih.gov
Substituents on the benzimidazole ring play a crucial role in tuning the material's electronic properties, such as the HOMO-LUMO energy levels. The electron-withdrawing nature of the chlorine atom in this compound would be expected to lower the LUMO energy level, potentially improving electron injection from the cathode in an OLED device. Furthermore, the diamine groups offer sites for further chemical modification to build more complex, multifunctional optoelectronic materials.
Fluorescent Probes and Sensors (Non-biological sensing applications)
The benzimidazole scaffold is frequently used in the design of fluorescent chemosensors for the detection of various analytes, especially metal ions. mdpi.com The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET). mdpi.com
Benzimidazole-based probes have shown high selectivity and sensitivity for a range of metal ions in non-biological contexts, including:
Cobalt (Co²⁺): A novel benzimidazole-based turn-off fluorescent probe was designed for the selective recognition of Co²⁺, which quenches fluorescence via a PET mechanism. mdpi.comdoaj.org The probe demonstrated high selectivity against other interfering metal ions. mdpi.com
Zinc (Zn²⁺): A "turn-on" fluorescent sensor for Zn²⁺ was developed using a benzimidazole-containing compound, which exhibits a strong fluorescence enhancement upon chelation. rsc.org
Iron (Fe³⁺/Fe²⁺): A chlorinated benzimidazole fluorescent probe has been specifically reported for the sensitive and rapid detection of iron ions. researchgate.net
The 5-chloro-1H-benzimidazole core is a viable platform for such sensors. The nitrogen atoms of the imidazole ring and the diamine groups can act as a binding site for metal ions. Upon coordination, changes in the electronic structure of the fluorophore can lead to a detectable change in fluorescence intensity or wavelength, allowing for the quantitative detection of the target ion. rsc.org
Table 3: Benzimidazole-Based Fluorescent Probes for Metal Ion Detection
| Target Ion | Sensing Mechanism | Probe Characteristics | Reference |
|---|---|---|---|
| Co²⁺ | Photoinduced Electron Transfer (PET) | Turn-off fluorescence; high selectivity. | mdpi.comdoaj.org |
| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Turn-on fluorescence; rapid response. | rsc.org |
| Fe³⁺/Fe²⁺ | Not specified | Utilizes a chlorinated benzimidazole core. | researchgate.net |
Smart Materials and Stimuli-Responsive Systems
There is no available scientific literature detailing the incorporation or application of this compound in the development of non-biological smart materials or stimuli-responsive systems. Research in this area for related compounds is often linked to drug delivery systems, which falls outside the scope of non-biological chemical sciences.
Analytical Chemistry Reagents and Chromatographic Stationary Phases
No specific use of this compound as a reagent in analytical chemistry or as a component of stationary phases in chromatography is documented in the reviewed sources. While imidazole-containing compounds have been explored as fluorescent sensors, these are structurally distinct from the subject compound.
Precursors for Specialized Fine Chemicals (non-biological)
The synthesis of various benzimidazole derivatives often starts from o-phenylenediamine (B120857) precursors. However, there is a lack of specific examples in the scientific literature where this compound is explicitly used as a precursor for the synthesis of non-biological specialized fine chemicals. The available synthesis pathways for related compounds are primarily directed towards creating molecules with biological activity.
Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry are evident in the broader family of imidazole and benzimidazole derivatives, particularly in the formation of metal complexes and coordination polymers. These structures self-assemble through coordination bonds between the nitrogen atoms of the imidazole ring and metal ions. However, no specific studies detailing the supramolecular chemistry or self-assembly of this compound for non-biological applications were identified.
Emerging Research Directions and Future Prospects for 5 Chloro 1h Benzo D Imidazole 1,2 Diamine Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex heterocyclic molecules is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms, which offer superior control, safety, and scalability compared to traditional batch methods. nih.govacs.orgresearchgate.net The multi-step synthesis required to produce 5-Chloro-1H-benzo[d]imidazole-1,2-diamine and its subsequent derivatives is well-suited for translation to a flow-based process.
Research in the synthesis of other benzimidazole-containing active pharmaceutical ingredients (APIs), such as flibanserin, has demonstrated the power of flow chemistry to seamlessly integrate steps like reductive amination and high-temperature benzimidazole (B57391) ring formation. nih.gov A similar strategy could be envisioned for the target compound, potentially involving the continuous hydrogenation of a nitro-precursor followed by cyclization in a heated reactor coil. nih.govacs.org This approach would minimize the handling of potentially hazardous intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. acs.org
Automated synthesis platforms, which often utilize cartridge-based reagent systems, could accelerate the exploration of the chemical space around the this compound scaffold. nih.govyoutube.com By immobilizing the core molecule on a solid support or using scavenger resins, libraries of derivatives could be rapidly produced by treating the diamine functionalities or the chloro-substituent with a diverse set of reagents in a programmed, high-throughput manner. researchgate.netresearchgate.net
| Parameter | Traditional Batch Processing | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes acs.org |
| Scalability | Challenging, requires reactor redesign | Straightforward, by extending operation time |
| Safety | Risk of thermal runaway; handling of unstable intermediates | Enhanced heat transfer; in-situ generation of hazardous reagents nih.gov |
| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and stoichiometry acs.org |
| Space-Time Yield | Lower | Significantly higher (e.g., 1200-fold increase reported for a benzimidazole synthesis) acs.org |
Machine Learning and Artificial Intelligence in Reaction Prediction and Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. researchgate.net These computational tools can be applied to the chemistry of this compound to predict novel derivatives, optimize synthetic routes, and forecast biological activities.
Another key application is in reaction optimization. Automated flow chemistry systems integrated with ML algorithms can perform high-throughput experimentation, rapidly screening parameters such as temperature, solvent, catalyst, and stoichiometry to identify the optimal conditions for a given transformation, significantly accelerating process development. researchgate.netnih.gov
| Application Area | Machine Learning/AI Tool | Potential Outcome |
|---|---|---|
| Bioactivity Prediction | QSAR, Random Forest, Neural Networks | Identification of derivatives with high predicted potency against targets like kinases or urease. github.comnih.gov |
| Reaction Optimization | Bayesian Optimization, Design of Experiments (DoE) | Rapid determination of optimal conditions (yield, purity) for synthetic steps. nih.gov |
| Novel Route Design | Retrosynthesis Prediction Algorithms | Discovery of new, more efficient synthetic pathways to complex target molecules. |
| ADME/Tox Prediction | Predictive ADME Models | Early-stage filtering of compounds with poor predicted pharmacokinetic or toxicity profiles. researchgate.net |
Exploration of Novel Reactivity Patterns and Chemical Space
The this compound scaffold is rich in functionality, offering multiple handles for chemical modification to explore new chemical space. The vicinal diamine motif at positions 1 and 2 is a particularly rare and intriguing feature, suggesting unique reactivity.
Future research could focus on the selective functionalization of these two distinct amino groups. One can envision reactions that lead to the formation of novel fused heterocyclic systems by reacting the diamine with bifunctional electrophiles. The differing electronic environments of the N1-amine (part of the imidazole (B134444) ring) and the N2-amine could allow for regioselective derivatization under carefully controlled conditions. Additionally, the chloro-substituent at the C5 position serves as a versatile point for modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of aryl, alkyl, and alkynyl groups to modulate the compound's electronic and steric properties.
| Reactive Site | Reaction Type | Potential New Structures |
|---|---|---|
| 1,2-Diamine | Condensation with dicarbonyls | Fused pyrazine (B50134) or diazepine (B8756704) ring systems |
| 1,2-Diamine | Reaction with phosgene (B1210022) equivalents | Novel fused urea (B33335) or carbamate (B1207046) heterocycles |
| C5-Chloro | Suzuki Cross-Coupling | 5-Aryl substituted benzimidazoles |
| C5-Chloro | Buchwald-Hartwig Amination | 5-Amino or 5-alkylamino substituted benzimidazoles |
| N1-H | N-Alkylation / N-Arylation | 1-Substituted benzimidazole derivatives |
Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are becoming central to modern synthetic organic chemistry. chemmethod.comjrtdd.com Future research into the synthesis of this compound and its derivatives will likely focus on developing more sustainable and environmentally benign methods.
Traditional benzimidazole syntheses often rely on harsh conditions, toxic solvents, and stoichiometric reagents. nih.gov Green alternatives that could be explored include the use of water or deep eutectic solvents as reaction media, which are less toxic and can sometimes enhance reaction rates. nih.govmdpi.com Microwave-assisted organic synthesis (MAOS) is another powerful technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. rjptonline.orgnih.gov The development of recyclable heterogeneous catalysts, such as nano-Fe2O3 or functionalized silica, could replace homogeneous catalysts that are difficult to remove from the product, thereby minimizing waste. semanticscholar.orgrsc.org Solvent-free reaction conditions, where reactants are ground together or heated in the absence of a solvent, represent another promising avenue for a highly sustainable process. mdpi.comnih.gov
| Parameter | Conventional Method (Example) | Potential Green Alternative |
|---|---|---|
| Solvent | DMF, Acetic Acid | Water, Deep Eutectic Solvents, Polyethylene Glycol (PEG), or solvent-free. chemmethod.comnih.gov |
| Catalyst | Homogeneous mineral acids or metal salts | Recyclable heterogeneous catalysts (e.g., MgO@DFNS, nano-Fe2O3). semanticscholar.orgrsc.org |
| Energy Source | Conventional reflux heating (hours) | Microwave irradiation or ultrasound (minutes). rjptonline.orgnih.gov |
| Waste Generation | Significant solvent and catalyst waste | Minimal waste, recyclable solvent and catalyst |
Development of Advanced Spectroscopic Probes based on the Compound
Benzimidazole derivatives are well-established fluorophores that form the core of many advanced spectroscopic probes for detecting biologically and environmentally important analytes. oup.com Their photophysical properties, such as high quantum yields and environmental sensitivity, make them ideal scaffolds for sensor development. acs.orgmdpi.com
The this compound structure is a promising candidate for designing new fluorescent probes. The 1,2-diamine moiety can act as an efficient chelation site for metal ions, potentially leading to a "turn-on" or "turn-off" fluorescent response through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). mdpi.comrsc.org By attaching specific recognition units to the amino groups, probes could be designed for selective detection of various analytes, including cations (e.g., Zn²⁺, Co²⁺) or biologically relevant small molecules like cysteine. oup.commdpi.comnih.gov The chloro-substituent can be used to fine-tune the electronic properties of the fluorophore, shifting the emission wavelength and potentially enhancing the sensor's performance.
| Probe Target | Sensing Mechanism | Reported Detection Limit | Reference Example |
|---|---|---|---|
| Acidic pH | Ratiometric spectral shift | Quantitative analysis in the 4.0-7.5 pH range | BH series probes acs.org |
| Zinc (Zn²⁺) | "Turn-on" CHEF | 2.26 µM | Sensor BIN oup.com |
| Cobalt (Co²⁺) | "Turn-off" PET | 3.56 µmol L⁻¹ | Probe DQBM-B mdpi.com |
| Cysteine | "Turn-on" fluorescence | 16.3 nM | Probe ABIA nih.gov |
Expansion into New Materials Science Paradigms
The rigid, planar, and electron-rich nature of the benzimidazole ring makes it a valuable building block in materials science, particularly in organic electronics and high-performance polymers. alfa-chemistry.comacs.org Benzimidazole derivatives have been successfully employed as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting or light-emitting materials in organic light-emitting diodes (OLEDs). alfa-chemistry.comresearchgate.netacs.org
This compound presents a unique opportunity as a monomer for novel polymers. The two amine functional groups are ideal for step-growth polymerization with dianhydrides or diacyl chlorides to form new poly(benzimidazole imide)s (PBIIs) or poly(benzimidazole amide)s, respectively. rsc.org The presence of the N1-amino group directly on the imidazole ring is expected to impart unique properties to the resulting polymer backbone, potentially influencing chain packing, solubility, and thermal stability. acs.org The C5-chloro substituent offers a site for post-polymerization modification, allowing for the tuning of the final material's properties. These new polymers could find applications as thermally stable films, membranes, or as components in organic electronic devices.
| Material Class | Role of the Compound | Potential Properties and Applications |
|---|---|---|
| High-Performance Polymers | Monomer for polymerization | Poly(benzimidazole imide)s with high thermal stability (Tg > 400 °C), improved solubility, and modified water absorption. rsc.orgacs.org |
| Organic Semiconductors | Core building block | n-Type or ambipolar materials for OFETs; electron-transporting layers in OLEDs. alfa-chemistry.comresearchgate.net |
| Fluorescent Materials | Dopant or core fluorophore | Blue light-emitting materials for OLEDs, leveraging the intrinsic fluorescence of the benzimidazole core. alfa-chemistry.com |
| Composite Materials | Polymer matrix component | Enhanced mechanical strength, thermal stability, and conductivity in composites. ontosight.ai |
Q & A
Basic Synthesis and Optimization
Q1: How can researchers optimize the synthesis of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine to achieve high yields and purity? Methodological Answer:
- Reaction Design : Start with substituted anilines and carbonyl precursors under reflux conditions (e.g., ethanol or DMF at 80°C for 12–24 hours). Use stoichiometric ratios of 1:1.2 (aniline to carbonyl compound) to minimize side reactions.
- Purification : Employ column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient (70:30 to 50:50). Monitor via TLC (Rf ~0.3 in 1:1 hexane/EtOAc).
- Key Parameters : Optimize pH (neutral to slightly basic) to prevent decomposition. For chlorination steps, use SOCl₂ or POCl₃ in acetonitrile under anhydrous conditions .
Structural Characterization
Q2: What analytical techniques are critical for confirming the structure of this compound? Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions at ~2.6 Å). Use SHELXT/SHELXL for phasing and refinement .
- Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 5.1–5.5 ppm for NH₂), ¹³C NMR (C-Cl at ~110 ppm), and FT-IR (N–H stretches at 3350–3450 cm⁻¹).
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]+ ~197.05 Da) .
Advanced Photophysical Studies
Q3: How do the fluorescence properties of this compound derivatives inform their applications in bioimaging? Methodological Answer:
- Emission Tuning : Introduce electron-withdrawing groups (e.g., –NO₂) to redshift fluorescence (370→450 nm). Measure quantum yields (Φ) via comparative actinometry using quinine sulfate as a standard.
- Solvatochromism : Test in solvents of varying polarity (e.g., hexane to DMSO) to assess environmental sensitivity. Use time-resolved fluorescence decay (τ ~1–5 ns) to probe excited-state dynamics .
Biological Activity Profiling
Q4: What strategies are used to evaluate the antimicrobial potential of this compound analogs? Methodological Answer:
- In Vitro Assays : Perform MIC (Minimum Inhibitory Concentration) tests against S. aureus (Gram+) and E. coli (Gram−). Compare with albendazole (positive control).
- SAR Studies : Systematically modify substituents (e.g., methyl at N1, fluoro at C5). Use AutoDock Vina for docking simulations with microbial tubulin (PDB: 1JFF) to predict binding modes .
Computational Modeling
Q5: How can DFT calculations enhance understanding of this compound’s reactivity? Methodological Answer:
- HOMO-LUMO Analysis : Calculate at B3LYP/6-31G* level to identify nucleophilic (N1/N2) and electrophilic (C5) sites.
- Transition States : Optimize geometries for chlorination pathways (ΔG‡ ~25–30 kcal/mol). Compare computed NMR shifts (GIAO method) with experimental data to validate models .
Crystallographic Challenges
Q6: What experimental considerations are crucial for X-ray structure determination of halogenated benzimidazole diamines? Methodological Answer:
- Crystal Growth : Use slow evaporation from DMSO/water (1:3) at 4°C. Heavy-atom (Cl) phasing in SHELXD improves resolution (~0.8 Å).
- Disorder Management : Apply SQUEEZE (PLATON) to model solvent regions. Refine hydrogen bonds (e.g., N–H···Cl) with distance restraints .
Contradictory Biological Data
Q7: How should researchers resolve discrepancies between in vitro and in vivo activity profiles? Methodological Answer:
- ADMET Profiling : Assess metabolic stability (human liver microsomes, t₁/₂ >30 min) and permeability (Caco-2 assay, Papp >1×10⁻⁶ cm/s).
- Mechanistic Validation : Use CRISPR knockouts (e.g., β-tubulin) and ITC (Kd ~10⁻⁶ M) to confirm target engagement .
Regioselective Functionalization
Q8: What methods enable selective modification of the 1,2-diamine moiety? Methodological Answer:
- Protection Strategies : Boc-protect N1, then alkylate N2 with iodomethane (K₂CO₃, DMF, 60°C).
- Cross-Coupling : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination (aryl halides, 100°C, 12h) .
Spectroscopic Artifacts
Q9: How can researchers distinguish NH stretches from overtone bands in IR analysis? Methodological Answer:
- Deuterium Exchange : Shake sample with D₂O; NH bands disappear, while overtones persist.
- 2D-IR Spectroscopy : Resolve overlapping signals via cross-peak analysis (e.g., 3350 cm⁻¹ vs. 1680 cm⁻¹) .
Multi-step Synthesis Design
Q10: What retrosynthetic approaches are effective for constructing this compound with orthogonal functionalization? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
